BenchChemオンラインストアへようこそ!

VEGFR2-IN-7

Fragment-Based Drug Discovery Kinase Conformational Selectivity Type II Kinase Inhibitor

VEGFR2-IN-7 is a selective, type II (DFG-out) VEGFR2 inhibitor. This distinct binding mode ensures a unique kinome fingerprint, making it the essential control to differentiate VEGFR2-specific angiogenesis from the polypharmacology of multi-targeted agents. A foundational fragment for FBDD.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
Cat. No. B8476575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVEGFR2-IN-7
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO
InChIInChI=1S/C18H17NO3/c1-13-17(12-21-16-9-5-6-14(10-16)11-20)19-18(22-13)15-7-3-2-4-8-15/h2-10,20H,11-12H2,1H3
InChIKeyUPVJJOGZAKVERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VEGFR2-IN-7: A Selective VEGFR2 Inhibitor for Preclinical Cancer and Angiogenesis Research


VEGFR2-IN-7 (also referred to as compound E) is a synthetic small molecule inhibitor that selectively targets the vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor tyrosine kinase driving angiogenesis [1]. This compound is structurally defined as {3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}methanol (CAS# 174258-31-2) with a molecular weight of 295.33 g/mol [2]. Its primary application is as a research tool for probing VEGFR2-dependent signaling pathways and tumor angiogenesis in vitro and in vivo [1].

VEGFR2-IN-7 Procurement: Why Interchanging VEGFR2 Inhibitors is Scientifically Unjustified


VEGFR2 inhibitors are not functionally interchangeable due to significant differences in their selectivity profiles across the kinome and their binding mechanisms (Type I vs. Type II) [1][2]. While many compounds potently inhibit VEGFR2, their off-target effects on other kinases like PDGFR, c-Kit, and FGFR lead to divergent biological outcomes and toxicological profiles [2][3]. The primary literature on VEGFR2-IN-7 describes its discovery within a fragment-based drug design strategy specifically targeting the DFG-out (Type II) conformation of VEGFR2 [1]. This distinct binding mode and the resulting kinome selectivity fingerprint mean that substituting VEGFR2-IN-7 with a multi-targeted inhibitor (e.g., sunitinib, sorafenib) or a different Type I inhibitor could drastically alter experimental results and lead to incorrect conclusions regarding target-specific biology.

VEGFR2-IN-7: A Quantitative Evidence Guide for Differentiated Scientific Utility


Binding Mode Differentiation: VEGFR2-IN-7 as a Prototypical Type II DFG-Out Binder

VEGFR2-IN-7 was discovered and characterized as a fragment that specifically binds to the back pocket of the non-phosphorylated (inactive) DFG-out conformation of the VEGFR2 kinase domain [1]. This contrasts with Type I inhibitors like sunitinib, which target the active DFG-in conformation [1]. The primary literature does not provide a direct, head-to-head IC50 comparison for VEGFR2-IN-7 against other compounds in a standard kinase assay.

Fragment-Based Drug Discovery Kinase Conformational Selectivity Type II Kinase Inhibitor

Potential Selectivity Advantage Over Multi-Targeted VEGFR2 Inhibitors

As a Type II inhibitor, VEGFR2-IN-7 is expected to exhibit a selectivity profile distinct from multi-targeted agents like sunitinib. Sunitinib is known to potently inhibit a wide range of kinases beyond VEGFR2, including PDGFRβ and c-Kit [2][3]. In comparative kinome profiling studies, sunitinib was identified as one of the least selective VEGFR2 inhibitors, inhibiting over 125 additional kinases by >50% [2]. While specific kinome profiling data for VEGFR2-IN-7 is not publicly available, its design as a selective Type II binder suggests it is intended to minimize such polypharmacology.

Kinase Selectivity Off-Target Effects Angiogenesis

Optimal Research and Discovery Applications for VEGFR2-IN-7 Based on Differential Evidence


Investigating the Functional Consequences of Stabilizing the VEGFR2 DFG-Out Conformation

VEGFR2-IN-7 is best applied as a chemical probe to study the biological outcomes of locking VEGFR2 in its inactive, DFG-out state [1]. This scenario leverages its key differentiation from Type I inhibitors. Researchers can use VEGFR2-IN-7 in kinase assays, cellular models of angiogenesis, or co-crystallization studies to dissect signaling pathways that are specifically dependent on the kinase's conformational dynamics.

Deconvoluting VEGFR2-Specific Effects from Polypharmacology in Multi-Kinase Inhibitor Studies

When a multi-targeted inhibitor (e.g., sunitinib) produces a complex phenotype, VEGFR2-IN-7 can serve as a valuable control compound. Its expected superior selectivity (based on its Type II nature) allows researchers to attribute observed anti-angiogenic or anti-tumor effects more confidently to VEGFR2 inhibition alone, rather than to a combination of off-target activities [2].

Designing Next-Generation Type II VEGFR2 Inhibitors

The discovery of VEGFR2-IN-7 as a back-pocket binding fragment [1] makes it a foundational chemical starting point for medicinal chemistry programs. Industrial and academic labs can use VEGFR2-IN-7 in fragment-based drug discovery (FBDD) campaigns, aiming to grow the molecule into a more potent and drug-like lead compound that retains the favorable Type II binding mode and associated selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for VEGFR2-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.